molecular formula C12H10Cl2FN B292847 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline

4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline

Cat. No. B292847
M. Wt: 258.12 g/mol
InChI Key: VENGHQRTHAHFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline induces apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which is crucial for metastasis. Moreover, it has been found to be relatively non-toxic to normal cells, which is a desirable property for any potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline in lab experiments is its potency against various cancer cell lines. This makes it a valuable tool for studying cancer biology and developing new anticancer therapies. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders the development of more effective treatments.

Future Directions

There are several future directions for research on 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on cancer stem cells, which are known to be resistant to conventional therapies. Moreover, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Conclusion:
In conclusion, 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline is a synthetic compound that shows potential as an anticancer agent. Its mechanism of action is not fully understood, but it has been found to induce apoptosis and inhibit the migration and invasion of cancer cells. While it has several advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline involves the reaction of 4-chloro-3-nitroaniline with 2-chloroethylamine hydrochloride in the presence of a reducing agent, followed by the reaction with 2,4-difluoroanisole. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Moreover, it has also been found to be effective in overcoming drug resistance in cancer cells.

properties

Molecular Formula

C12H10Cl2FN

Molecular Weight

258.12 g/mol

IUPAC Name

4-chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline

InChI

InChI=1S/C12H10Cl2FN/c1-7-9(4-5-13)12(14)10-6-8(15)2-3-11(10)16-7/h2-3,6H,4-5H2,1H3

InChI Key

VENGHQRTHAHFAY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)F)C(=C1CCCl)Cl

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)F)Cl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.